Iodophthalein

概要

説明

準備方法

ヨードフタレインは、いくつかの方法で合成することができます:

フェノールフタレインへのヨウ素の作用: 一般的な方法の1つは、ヨウ化カリウム溶液中のヨウ素を、水性アルカリ溶液中のフェノールフタレインと反応させることです.

ヨウ素モノクロリド法: 別の方法としては、フェノールフタレインのアルカリ溶液をヨウ素モノクロリドで処理する方法があります.

3. 化学反応の解析

ヨードフタレインは、さまざまな化学反応を起こします。その中には、以下のようなものがあります:

酸化: ヨードフタレインは、特定の条件下で酸化され、さまざまなヨウ素化生成物を生成します。

還元: ヨードフタレインは還元反応を起こすこともありますが、これらの反応はそれほど多くありません。

これらの反応で一般的に使用される試薬には、ヨウ素、ヨウ化カリウム、ヨウ素モノクロリドなどがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

ヨードフタレインは、科学研究においていくつかの用途があります:

化学反応の分析

Iodophthalein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different iodinated products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other substituents.

Common reagents used in these reactions include iodine, potassium iodide, and iodine monochloride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Iodophthalein has several applications in scientific research:

Diagnostic Aid: It has been used as a radiopaque medium in cholecystography to visualize the gallbladder.

Biomedical Research: This compound’s ability to form complexes with polymers has been explored for targeted and prolonged delivery of iodine to specific organs.

Chemical Analysis: It is used in various analytical techniques to study the behavior of iodine-containing compounds.

作用機序

ヨードフタレインの作用機序には、タンパク質やその他の分子と結合する能力が関係しています。 この結合により、タンパク質の変性を引き起こし、それらの不活性化につながります . その作用に関与する分子標的と経路には、システインやメチオニン残基の硫黄基の酸化、アルギニンやヒスチジンのアミノ基とチロシンのフェノール基との間の水素結合の阻害などがあります .

類似化合物との比較

ヨードフタレインは、フェンテチオタレインナトリウムなどの他のヨウ素化フェノールフタレイン誘導体と類似しています。ヨードフタレインは、その特定の用途と特性においてユニークです:

フェンテチオタレインナトリウム: 同様の診断目的で使用される別のヨウ素化フェノールフタレイン誘導体です.

ヨードフェン: 特性と用途がわずかに異なる類似の化合物です.

ヨードフタレインのユニークな点は、その特定の分子構造と、ポリマーとの安定な複合体を形成する能力にあります。これは、ヨードフタレインを標的化された送達用途に適したものにしています .

生物活性

Iodophthalein, also known as Iodeikon, is a compound that has been primarily used in medical imaging, particularly in cholecystography. Its biological activity has been studied extensively due to its applications in diagnostics as well as its pharmacokinetic properties. This article will explore the biological activity of this compound, including its mechanisms of action, metabolism, and clinical implications.

Overview of this compound

This compound is an iodinated compound that was historically used as a contrast agent for imaging the gallbladder. Its structure allows it to be absorbed by the gastrointestinal tract and subsequently excreted by the liver into bile, which makes it useful for visualizing gallbladder function through X-ray imaging.

This compound's primary mechanism of action involves its uptake and excretion by the liver. After oral administration, this compound is absorbed into the bloodstream and transported to the liver, where it is conjugated and secreted into bile. The compound's high iodine content enhances the contrast in imaging studies, allowing for clearer visualization of gallbladder and biliary tree anatomy.

Pharmacokinetics

The pharmacokinetics of this compound have been documented in various studies:

- Absorption : Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.

- Distribution : It distributes throughout the body but is primarily concentrated in the liver and biliary system.

- Excretion : The compound is predominantly excreted via bile into the feces, with some renal excretion observed. Studies indicate that excretion can continue for up to 14 days in feces but only for 2-3 days via urine .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound as a cholecystographic agent:

- Cholecystographic Accuracy : this compound was found to produce high accuracy in diagnosing gallbladder diseases compared to other contrast agents. However, it was noted that its use has declined due to side effects such as nausea and diarrhea .

- Adverse Effects : Common side effects associated with this compound administration include gastrointestinal discomfort, nausea, vomiting, and diarrhea. These adverse reactions have led to the development of alternative agents that are better tolerated .

- Comparative Studies : In comparative studies with newer agents like iopanoic acid (Telepaque), this compound showed similar diagnostic capabilities but was less favored due to patient tolerance issues .

Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption Time | Rapid (minutes) |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Excretion Duration | Urine: 2-3 days; Feces: up to 14 days |

| Side Effects | Nausea, vomiting, diarrhea |

Case Studies

A notable case study involved a cohort of patients undergoing cholecystography with this compound. The study highlighted the compound's effectiveness in visualizing gallbladder function but also emphasized the need for monitoring adverse effects closely:

特性

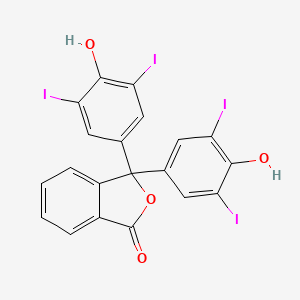

IUPAC Name |

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKRBDABCRWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-44-9 (di-hydrochloride salt) | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10971479 | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-17-4, 561-28-4 | |

| Record name | Iodophthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CC46UA50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。